molecular formula C15H13NO3 B11784237 (2-(3-Methoxyphenyl)benzo[d]oxazol-5-yl)methanol

(2-(3-Methoxyphenyl)benzo[d]oxazol-5-yl)methanol

Cat. No.: B11784237
M. Wt: 255.27 g/mol
InChI Key: QEVQOCGVDGFKDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-(3-Methoxyphenyl)benzo[d]oxazol-5-yl)methanol: is a chemical compound with the molecular formula C15H13NO3 and a molecular weight of 255.27 g/mol . This compound belongs to the class of benzoxazoles, which are heterocyclic compounds containing a benzene ring fused to an oxazole ring. Benzoxazoles are known for their diverse biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-(3-Methoxyphenyl)benzo[d]oxazol-5-yl)methanol typically involves the reaction of 3-methoxyphenylboronic acid with 2-bromo-5-formylbenzo[d]oxazole under Suzuki coupling conditions. The reaction is catalyzed by a palladium catalyst and requires a base such as potassium carbonate in a solvent like dimethylformamide (DMF). The reaction mixture is heated to reflux for several hours to obtain the desired product .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxyl group in (2-(3-Methoxyphenyl)benzo[d]oxazol-5-yl)methanol can undergo oxidation to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products Formed:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted benzoxazole derivatives.

Scientific Research Applications

Chemistry: (2-(3-Methoxyphenyl)benzo[d]oxazol-5-yl)methanol is used as a building block in organic synthesis for the preparation of more complex molecules. It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals .

Biology: The compound has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. It is used in the development of new drugs and therapeutic agents .

Medicine: In medicinal chemistry, this compound is explored for its potential as a lead compound in drug discovery. It is investigated for its ability to interact with specific biological targets and pathways .

Industry: The compound is used in the production of specialty chemicals and materials. It is also employed in the development of new polymers and advanced materials with unique properties .

Mechanism of Action

The mechanism of action of (2-(3-Methoxyphenyl)benzo[d]oxazol-5-yl)methanol involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison:

  • 2-(3-Methoxyphenyl)benzo[d]oxazol-5-yl)methanol is unique due to the presence of a hydroxyl group at the 5-position of the benzoxazole ring, which imparts distinct chemical reactivity and biological activity.
  • 2-(3-Methoxyphenyl)benzo[d]oxazol-6-amine differs by having an amine group at the 6-position, which affects its chemical properties and potential applications.
  • 2-(2-Methoxyphenyl)-4,4-dimethyl-2-oxazoline has a different substitution pattern and ring structure, leading to variations in its reactivity and uses.
  • 2-Methyl-1,3-benzoxazol-5-amine and [2-(Benzyloxy)-3-methoxyphenyl]methanol are structurally related but have different functional groups, influencing their chemical behavior and applications.

Properties

Molecular Formula

C15H13NO3

Molecular Weight

255.27 g/mol

IUPAC Name

[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]methanol

InChI

InChI=1S/C15H13NO3/c1-18-12-4-2-3-11(8-12)15-16-13-7-10(9-17)5-6-14(13)19-15/h2-8,17H,9H2,1H3

InChI Key

QEVQOCGVDGFKDM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=NC3=C(O2)C=CC(=C3)CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.